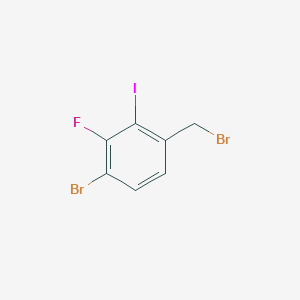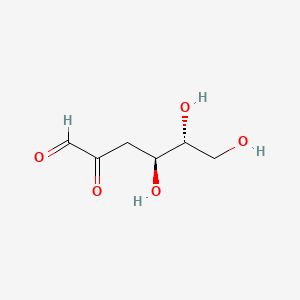
Bis(2,2,3,3,3-pentafluoropropyl) carbonate
Vue d'ensemble
Description
Bis(2,2,3,3,3-pentafluoropropyl) carbonate: is a chemical compound with the molecular formula C7H4F10O3 . It is known for its unique structure, which includes two 2,2,3,3,3-pentafluoropropyl groups attached to a carbonate moiety. This compound is of interest in various fields due to its distinctive properties, such as high thermal stability and resistance to chemical degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2,2,3,3,3-pentafluoropropyl) carbonate can be synthesized through the reaction of 2,2,3,3,3-pentafluoropropanol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of phosgene gas in a controlled environment allows for the large-scale synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,2,3,3,3-pentafluoropropyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form substituted carbonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,3,3,3-pentafluoropropanol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Bases like pyridine or triethylamine
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.
Major Products:
Substituted Carbonates: Formed through nucleophilic substitution
2,2,3,3,3-Pentafluoropropanol and Carbon Dioxide: Formed through hydrolysis.
Applications De Recherche Scientifique
Chemistry: Bis(2,2,3,3,3-pentafluoropropyl) carbonate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and resistance to enzymatic degradation.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. Its high thermal stability and chemical resistance make it an ideal candidate for materials exposed to harsh environments .
Mécanisme D'action
The mechanism by which bis(2,2,3,3,3-pentafluoropropyl) carbonate exerts its effects involves the formation of stable covalent bonds with nucleophilic sites on target molecules. This interaction can modify the physical and chemical properties of the target, enhancing its stability and functionality. The molecular targets include hydroxyl and amino groups on biomolecules and polymers .
Comparaison Avec Des Composés Similaires
- Bis(2,2,3,3,3-tetrafluoropropyl) carbonate
- Bis(2,2,3,3,3-trifluoropropyl) carbonate
- Bis(pentafluorophenyl) carbonate .
Uniqueness: Compared to similar compounds, bis(2,2,3,3,3-pentafluoropropyl) carbonate offers higher thermal stability and greater resistance to chemical degradation. Its unique structure allows for more efficient incorporation of fluorinated groups into target molecules, making it a valuable reagent in both research and industrial applications .
Propriétés
IUPAC Name |
bis(2,2,3,3,3-pentafluoropropyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F10O3/c8-4(9,6(12,13)14)1-19-3(18)20-2-5(10,11)7(15,16)17/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUXGOZWYSJTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine](/img/structure/B8017404.png)


![9H-fluoren-9-ylmethyl N-[(2S)-5-amino-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride](/img/structure/B8017420.png)









